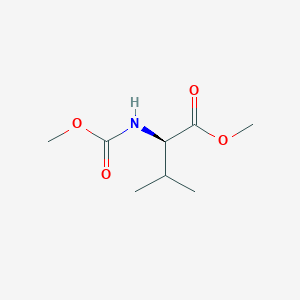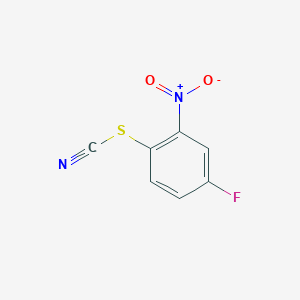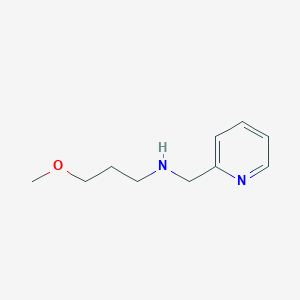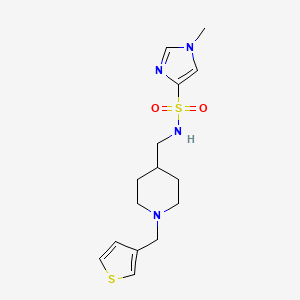
D-Valine, N-(methoxycarbonyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, N-(methoxycarbonyl)-, methyl ester, also known as Rimantadine Impurity 9-d4, is an amino acid derivative . It has a molecular formula of C8H15NO4 and a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of D-Valine, N-(methoxycarbonyl)-, methyl ester consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChIKey, a unique identifier for the compound, is QWGFBSMKDNXREL-ZCFIWIBFSA-N .Physical And Chemical Properties Analysis
D-Valine, N-(methoxycarbonyl)-, methyl ester has a molecular weight of 189.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 189.10010796 g/mol . The topological polar surface area is 64.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Pharmaceutical Applications
A notable application of related compounds involves the synthesis of prodrugs, where amino acid esters, including those similar to D-Valine, N-(methoxycarbonyl)-, methyl ester, are used to improve the solubility and stability of pharmacologically active compounds. For instance, the synthesis and properties of a new water-soluble prodrug of the Adenosine A2A Receptor Antagonist MSX-2 demonstrate the compound's stability in artificial gastric acid and its cleavage by pig liver esterase, highlighting its potential for improved drug delivery systems (Vollmann et al., 2008).
Polymer Science and Material Engineering
The research on polymers bearing L-valine pendants focuses on creating materials with tunable properties, such as chain helicities and supramolecular associations. This work is toward developing proteomimetic polyenes, showcasing the role of amino acid ester derivatives in advancing materials science (Cheuk et al., 2003).
Photolabile Protecting Groups
D-Valine derivatives also find applications in the synthesis of photolabile protecting groups for amino acids, facilitating their controlled release upon exposure to light. This approach is instrumental in solution-phase organic synthesis and caging applications, demonstrating the compound's utility in enabling precise temporal control over the release of bioactive molecules (Piloto et al., 2011).
Enzymatic and Chemical Stability Studies
Another area of application is in the study of the enzymatic and chemical stability of amino acid prodrugs, where derivatives of D-Valine play a critical role in understanding the stability profiles of prodrugs under various conditions, informing the design of more stable and efficient drug delivery systems (Gupta et al., 2009).
Isotope Ratio Mass Spectrometry
Furthermore, D-Valine derivatives have been used in methods for determining δ13C values of valine in protein hydrolysates by gas chromatography-combustion isotope ratio mass spectrometry, a technique important for studying protein synthesis rates and metabolism (Kulik et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2R)-2-(methoxycarbonylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFBSMKDNXREL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Valine, N-(methoxycarbonyl)-, methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine](/img/structure/B2646049.png)
![6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2646051.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)
![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/no-structure.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)


![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)


![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine](/img/structure/B2646068.png)
